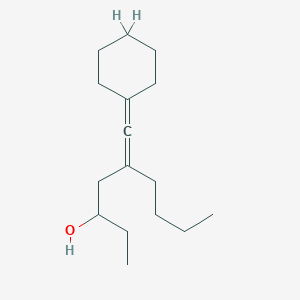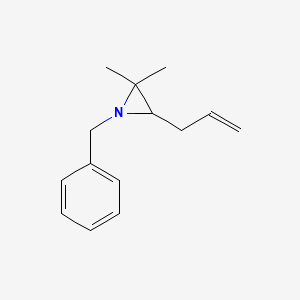![molecular formula C62H106 B14209634 1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] CAS No. 732276-65-2](/img/structure/B14209634.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is a complex organic compound characterized by its unique structure, which includes an ethyne (acetylene) linkage between two benzene rings, each substituted with long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethyne Linkage: This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Alkyl Chains: The benzene rings are then substituted with decyltetradecyl groups through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation can be achieved with fuming sulfuric acid.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] exerts its effects is largely dependent on its structural features:
Molecular Targets: The ethyne linkage and benzene rings can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in electron transfer processes, making it useful in electronic applications. Its long alkyl chains allow for interactions with lipid bilayers, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-(2-octyldodecyl)benzene]: Similar structure but with shorter alkyl chains.
1,1’-(Ethyne-1,2-diyl)bis[4-(2-hexadecyl)benzene]: Similar structure but with longer alkyl chains.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is unique due to its specific alkyl chain length, which provides a balance between solubility and hydrophobic interactions. This makes it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
732276-65-2 |
|---|---|
Formule moléculaire |
C62H106 |
Poids moléculaire |
851.5 g/mol |
Nom IUPAC |
1-(2-decyltetradecyl)-4-[2-[4-(2-decyltetradecyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C62H106/c1-5-9-13-17-21-25-27-31-35-39-43-59(41-37-33-29-23-19-15-11-7-3)55-61-51-47-57(48-52-61)45-46-58-49-53-62(54-50-58)56-60(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-54,59-60H,5-44,55-56H2,1-4H3 |
Clé InChI |
XYYUIGVJGIQWPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
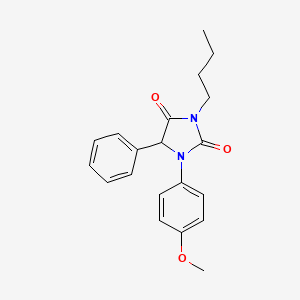

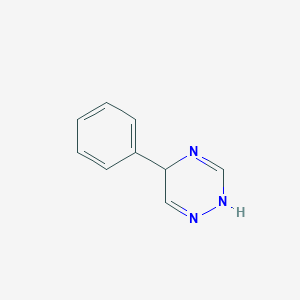

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
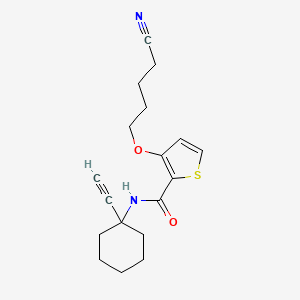
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
